molecular formula C21H18N4O4 B2623657 (2E)-3-(4-nitrophenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide CAS No. 887886-81-9

(2E)-3-(4-nitrophenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide

Cat. No.: B2623657
CAS No.: 887886-81-9
M. Wt: 390.399
InChI Key: HNLRGXHYDYKEGK-KPKJPENVSA-N
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Description

(2E)-3-(4-nitrophenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a nitrophenyl group, a tetrahydronaphthalenyl group, and an oxadiazole ring, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-nitrophenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Tetrahydronaphthalenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Coupling with the Nitrophenyl Group: This can be done through a Heck reaction or Suzuki coupling, where the nitrophenyl group is introduced to the oxadiazole ring.

    Formation of the Prop-2-enamide Moiety: This final step involves the reaction of the intermediate with acrylamide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving nitrophenyl and oxadiazole groups.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: As an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-nitrophenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    (2E)-3-(4-nitrophenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-triazol-2-yl]prop-2-enamide: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring in (2E)-3-(4-nitrophenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide imparts unique electronic and steric properties, making it distinct from its thiadiazole and triazole analogs. These properties can influence the compound’s reactivity and interactions with biological targets, potentially leading to different biological activities and applications.

Properties

IUPAC Name

(E)-3-(4-nitrophenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c26-19(12-7-14-5-10-18(11-6-14)25(27)28)22-21-24-23-20(29-21)17-9-8-15-3-1-2-4-16(15)13-17/h5-13H,1-4H2,(H,22,24,26)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLRGXHYDYKEGK-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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